N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-bromobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN6O2S/c1-20(2)13-17-12(18-14(19-13)21(3)4)9-16-24(22,23)11-8-6-5-7-10(11)15/h5-8,16H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIDHGKMDZNLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been used in trials studying the treatment of asthma and rhinitis, allergic, perennial.
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-bromobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its unique chemical structure incorporates a triazine ring with dimethylamino substituents and a bromobenzenesulfonamide moiety, which may contribute to its biological activity. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅BrN₄O₂S, with a molecular weight of approximately 360.26 g/mol. The compound's structure allows for interactions with various biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Triazine Ring | Contains dimethylamino groups |
| Bromobenzenesulfonamide Moiety | Enhances biological activity |
| Molecular Weight | ~360.26 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant pharmacological effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes.
- Antimicrobial Properties : Similar sulfonamide compounds have shown efficacy against various bacterial strains.
Case Studies and Research Findings
-
Antimicrobial Activity :
- Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related benzene sulfonamides demonstrated significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL .
- The potential for this compound to act against resistant bacterial strains warrants further investigation.
- Anti-inflammatory Effects :
-
Pharmacological Applications :
- The dual functionality of the triazine and sulfonamide structures suggests potential applications in drug development targeting specific molecular pathways associated with cancer and infectious diseases .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related triazine derivatives (Table 1):
Key Observations :
- Bioactivity : The sulfonamide group in the target compound distinguishes it from formamide or carbamate derivatives, enabling hydrogen bonding and acidic proton donation (pKa ~4.7 vs. formamide’s ~-1) .
- Steric Influence: The ortho-bromine in the target introduces steric hindrance absent in unsubstituted analogs (e.g., ’s phenylamino derivatives), which may affect binding to biological targets.
Physicochemical Properties
- Solubility: The sulfonamide group enhances aqueous solubility compared to lipophilic aryl-substituted triazines (e.g., ’s phenylamino derivatives). However, the bromine atom increases molecular weight and may reduce solubility relative to morpholino analogs .
- LogP: Estimated LogP for the target is ~2.5–3.0, lower than aryl-substituted triazines (e.g., ’s glycine derivative: LogP 3.04) but higher than morpholino-containing compounds due to dimethylamino’s moderate lipophilicity .
Q & A
Q. Critical Parameters :
- Temperature control (reflux at 80–90°C for triazine substitution).
- Stoichiometric ratios (1:2 for triazine:dimethylamine).
How can researchers resolve contradictions in NMR and IR spectral data for triazinyl sulfonamide derivatives?
Advanced Research Question
Discrepancies in spectral data (e.g., unexpected splitting in -NMR or IR absorption bands) arise from:
- Conformational Flexibility : Rotamers in the sulfonamide group can split signals. Use variable-temperature NMR to confirm .
- Hydrogen Bonding : Broad IR bands (~3300 cm) from N–H stretching may indicate intermolecular interactions. Compare solid-state vs. solution spectra .
- Validation : Cross-check with computational methods (DFT for -NMR chemical shifts) .
Example : In related compounds, -NMR signals for triazine-attached methyl groups appear as singlets at δ 3.1–3.3 ppm, while sulfonamide protons resonate as broad peaks at δ 7.8–8.2 ppm .
What crystallographic strategies are recommended for determining the structure of this compound?
Advanced Research Question
- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with cryocooling to 100 K to minimize disorder .
- Software : SHELXL for refinement; resolve twinning or disorder using the HKL2 suite .
- Challenges : The bromine atom’s high electron density may cause absorption errors. Apply multi-scan corrections .
Example : For similar sulfonamide-triazine hybrids, space groups like or are common, with Z′ = 1 .
How do electron-donating dimethylamino groups on the triazine ring influence reactivity and electronic properties?
Advanced Research Question
- Electronic Effects : Dimethylamino groups increase electron density on the triazine ring, enhancing nucleophilic substitution at the methylene bridge. Hammett constants (σ) predict reactivity trends .
- Spectroscopic Impact : Bathochromic shifts in UV-Vis spectra (e.g., λ ~270 nm) correlate with extended conjugation .
- Computational Insights : DFT calculations show HOMO localization on the triazine ring, favoring electrophilic attack .
Table 1 : Substituent Effects on Triazine Reactivity
| Substituent | Reaction Rate (k, s) | λ (nm) |
|---|---|---|
| –N(CH) | 2.5 × 10 | 268 |
| –Cl | 1.1 × 10 | 254 |
| –OCH | 1.8 × 10 | 262 |
What methodologies are effective for analyzing biological activity while avoiding interference from the bromine substituent?
Advanced Research Question
- Dehalogenation Controls : Use Pd/C under H to reduce C–Br bonds and compare activity with the debrominated analog .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions independent of bromine .
- SAR Analysis : Test derivatives with –Cl, –I, or –CF to isolate electronic vs. steric effects .
Example : In kinase inhibition assays, bromine’s steric bulk may reduce IC by 30% compared to chloro analogs .
How can researchers design derivatives to improve solubility without compromising thermal stability?
Advanced Research Question
- Functionalization : Introduce polar groups (e.g., –OH, –SOH) at the benzene ring’s para position .
- Thermal Analysis : TGA shows decomposition onset at ~220°C for the parent compound. Glycosylation increases solubility but lowers T to 190°C .
- Trade-offs : Balance logP values (target <3) with melting points (>150°C) using QSPR models .
Table 2 : Derivative Properties
| Derivative | logP | Solubility (mg/mL) | T (°C) |
|---|---|---|---|
| Parent Compound | 2.8 | 0.15 | 220 |
| –SOH Analog | 1.2 | 12.4 | 195 |
| –OCHCH | 2.5 | 1.8 | 210 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
